

# Spectroscopic Profile of 2-Chloro-4,5-dimethylpyridine: A Technical Guide

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## Compound of Interest

Compound Name: 2-Chloro-4,5-dimethylpyridine

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This technical guide provides a comprehensive overview of the available spectroscopic data for the compound **2-Chloro-4,5-dimethylpyridine** (CAS: 343268-69-9). Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents the existing mass spectrometry data, alongside a comparative analysis of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy based on structurally analogous compounds. Detailed, generalized experimental protocols for each spectroscopic technique are also provided to aid in the acquisition of data for this and similar compounds.

## Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. This information is critical for determining the molecular weight and elemental composition of a compound.

## Data Presentation

A Gas Chromatography-Mass Spectrometry (GC-MS) analysis of **2-Chloro-4,5-dimethylpyridine** has been reported. The key data is summarized in the table below.

Parameter	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>8</sub> ClN	PubChem[1]
Molecular Weight	141.60 g/mol	PubChem[1]
Exact Mass	141.0345270 Da	PubChem[1]
Major MS Fragments (m/z)	Relative Intensity	Source
141	Base Peak	PubChem[1]
106	High	PubChem[1]
77	Medium	PubChem[1]

## Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a generalized protocol for the analysis of a volatile organic compound like **2-Chloro-4,5-dimethylpyridine** using GC-MS.[2][3][4][5]

- Sample Preparation: Dissolve a small amount of the sample (typically 1-2 mg) in a volatile organic solvent such as dichloromethane or methanol (1 mL).
- Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
- GC Conditions:
  - Injector: Split/splitless injector, typically at 250 °C.
  - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
  - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  - Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
- MS Conditions:

- Ionization: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 40-400.
- Data Analysis: The resulting chromatogram will show peaks corresponding to the different components of the sample. The mass spectrum of the peak corresponding to **2-Chloro-4,5-dimethylpyridine** can be analyzed to determine its fragmentation pattern and confirm its molecular weight.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei.

Note: Experimental  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **2-Chloro-4,5-dimethylpyridine** are not readily available in the public domain. The following section provides a comparative analysis based on structurally similar compounds to predict the expected spectral features.

### Predicted $^1\text{H}$ NMR Spectral Data

Based on the analysis of related compounds such as 2-chloro-5-methylpyridine<sup>[6][7][8]</sup> and 2-chloro-4-methylpyridine, the following  $^1\text{H}$  NMR chemical shifts are anticipated for **2-Chloro-4,5-dimethylpyridine** in a solvent like  $\text{CDCl}_3$ .

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
H-3	~7.0-7.2	Singlet	1H
H-6	~8.0-8.2	Singlet	1H
$\text{CH}_3$ -4	~2.2-2.4	Singlet	3H
$\text{CH}_3$ -5	~2.2-2.4	Singlet	3H

### Predicted $^{13}\text{C}$ NMR Spectral Data

Similarly, by comparing with known spectra of substituted pyridines, the expected  $^{13}\text{C}$  NMR chemical shifts for **2-Chloro-4,5-dimethylpyridine** are as follows:

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
C-2	~150-152
C-3	~122-124
C-4	~145-147
C-5	~135-137
C-6	~148-150
CH <sub>3</sub> -4	~18-20
CH <sub>3</sub> -5	~16-18

## Experimental Protocol: $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopy

The following is a general procedure for acquiring  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of an organic compound.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher).
- **$^1\text{H}$  NMR Acquisition:**
  - Tune and shim the instrument to optimize the magnetic field homogeneity.
  - Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
  - Typical parameters include a  $90^\circ$  pulse, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.

- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled <sup>13</sup>C NMR spectrum.
  - A larger number of scans is typically required due to the lower natural abundance of <sup>13</sup>C.
  - Typical parameters include a 30-45° pulse, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale relative to the reference standard (TMS at 0.00 ppm).

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Note: No experimental IR spectrum for **2-Chloro-4,5-dimethylpyridine** is publicly available. The predicted vibrational frequencies are based on the analysis of similar substituted pyridines.

[\[7\]](#)[\[18\]](#)[\[19\]](#)

### Predicted IR Spectral Data

Vibrational Mode	Predicted Frequency (cm <sup>-1</sup> )	Intensity
C-H stretch (aromatic)	3000-3100	Medium
C-H stretch (aliphatic)	2850-3000	Medium
C=N stretch (pyridine ring)	1550-1600	Strong
C=C stretch (pyridine ring)	1450-1500	Strong
C-Cl stretch	700-800	Strong

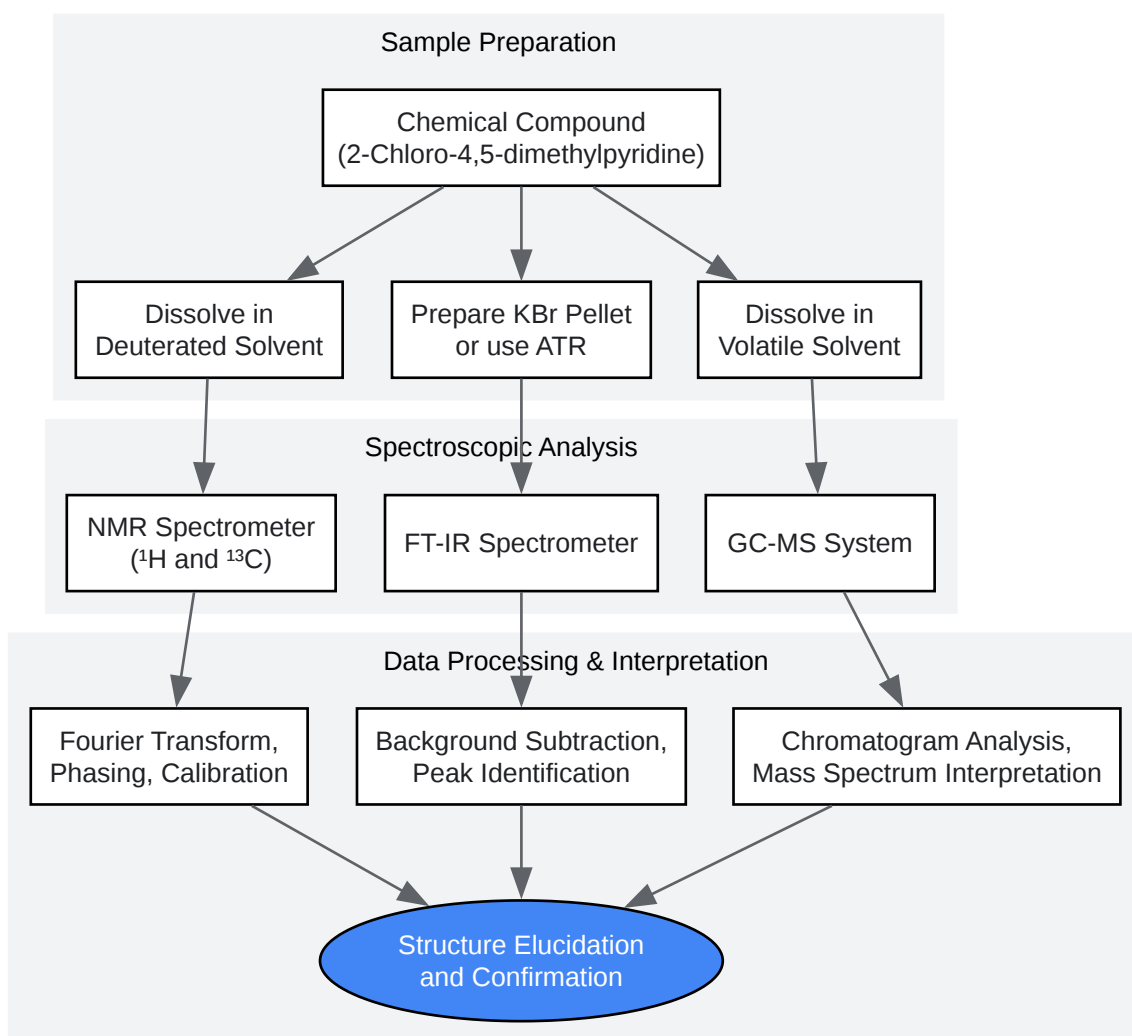
## Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

A general protocol for obtaining an FT-IR spectrum of a solid or liquid sample is as follows.[\[20\]](#)  
[\[21\]](#)[\[22\]](#)[\[23\]](#)

- Sample Preparation:
  - For Solids (KBr Pellet): Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) and press the mixture into a thin, transparent pellet.
  - For Solids or Liquids (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
  - For Liquids (Neat): Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample holder (or clean ATR crystal).
  - Place the sample in the instrument and record the sample spectrum.
  - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400  $\text{cm}^{-1}$ .
- Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound. The absorption bands are then correlated to specific functional groups.

## Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.



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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

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